molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4

4-Bromo-2-iodo-1-methylbenzene

Cat. No.: B1283662
CAS No.: 260558-15-4
M. Wt: 296.93 g/mol
InChI Key: LRVKMSDCJCZTTB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-1-methylbenzene is an organic compound with the molecular formula C7H6BrI. It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

4-Bromo-2-iodo-1-methylbenzene is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary role is to act as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .

Mode of Action

The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

As an organic compound, this compound is involved in various organic synthesis pathways. It can participate in multistep synthesis reactions, where it can be used for nitration, conversion from the nitro group to an amine, and bromination . The exact pathways and their downstream effects depend on the specific reactions and conditions.

Pharmacokinetics

Its physical properties such as density (21±01 g/cm3), boiling point (2684±280 °C at 760 mmHg), and flash point (1161±240 °C) can provide some insights into its behavior in a biological system .

Result of Action

The result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution reactions . The exact molecular and cellular effects depend on the specific reactions and the compounds involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C . Moreover, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-iodo-1-methylbenzene. This process involves the reaction of 2-iodo-1-methylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-1-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by another nucleophile.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The bromine or iodine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in an acidic medium are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include compounds where the bromine or iodine is replaced by groups such as hydroxyl, amino, or alkyl groups.

    Oxidation Reactions: The major product is 4-bromo-2-iodobenzoic acid.

    Reduction Reactions: The major product is 4-bromo-2-iodotoluene.

Scientific Research Applications

4-Bromo-2-iodo-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromo-2-iodo-1-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.

    2-Bromo-4-iodotoluene: Similar structure but with different positions of the bromine and iodine atoms.

Uniqueness: 4-Bromo-2-iodo-1-methylbenzene is unique due to the specific positions of the bromine, iodine, and methyl groups on the benzene ring, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

4-bromo-2-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVKMSDCJCZTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572828
Record name 4-Bromo-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260558-15-4
Record name 4-Bromo-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=260558-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-iodo-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methyl-5-bromo-iodobenzene was synthesized according to the method described by Lulinski, P., Skulski, L., Bull. Chem. Soc. Jpn. 2000 73:951-956. To a mixture of acetic acid (100 ml) and acetic anhydride (50 ml), cooled in an ice bath, was added sodium periodate (15.4 g, 72 mmol) and iodine (12.2 g, 48 mmol). While stirring vigorously, concentrated sulfuric acid (21 ml) was added slowly followed by 4-bromotoluene (23.1 g, 135 mmol). After stirring for 2 hours, the ice bath was removed and the mixture was protected from light. After stirring for 16 hours, the mixture was poured into a mixture of 10% aqueous sodium sulfite solution (250 ml) and ice (250 g), and extracted with dichloromethane (3×100 ml). The combined extracts were washed with water (100 ml), dried over sodium sulfate, and concentrated under reduced pressure. The residual oil was purified by distillation (87-92° C., 1 mm) to provide 2-methyl-5-bromo-iodobenzene (28.2 g, 70% yield) as colorless oil. 1H NMR (DMSO-d6) δ 7.99 (s, 1H), 7.50 (d, J=8.1 Hz, 1H), 7.28 (d, J=8.1 Hz, 1H), 2.33 (s, 3H).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
23.1 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-iodo-4-methyl-phenylamine (5.0 g, 21 mmol) and 48% hydrobromic acid (30 ml) was heated at 90° C. for 30 minutes. After cooling in an ice bath, a solution of sodium nitrite (1.7 g, 25.2 mmol) in water (5 ml) was added and stirred for 15 minute. This mixture was added to a mixture of copper bromide (I) (3.6 g, 25.2 mmol), 48% hydrobromic acid (20 ml) and ice (50 g) cooled in an ice bath. After stirring for 20 minutes, the mixture was heated at 90° C. for 1 hour. After stirring at room temperature for 16 hours, the mixture was treated with water (350 ml) and extracted with dichloromethane (100 ml). The organic layer was washed with saturated aqueous sodium bicarbonate solution (100 ml), washed with saturated aqueous sodium chloride solution (100 ml), dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with hexane to give 5-bromo-2-methyl-1-iodo-benzene (4.4 g, 71% yield). 1H NMR (acetone-d6) δ 2.40 (s, 3H, CH3), 7.30 (d, 1H, J=8.2 Hz, Ar), 7.50 (dd, 1H, J=8.2 Hz, J=2.0 Hz, Ar), 8.00 (d, 1H, J=2.0 Hz, Ar).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Name
copper bromide
Quantity
3.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Sodium periodate (0.5 molar equivalent, 102.5 g, 0.48 mol) and iodine (0.3 molar equivalent, 81.6 g, 0.32 mol) are suspended in acetic acid (700 ml) and acetic anhydride (340 ml). The batch is then cooled to 10° C., and sulfuric acid (2.9 molar equivalents, 142 ml, 2.66 mol) is slowly added dropwise at this temperature. 4-Bromotoluene 5 (1 molar equivalent, 160.7 g, 0.94 mol) is subsequently slowly added dropwise at room temperature, and the batch is stirred overnight. After addition of cooled water (1000 ml) and a solution of Na2SO3 (169 g in 1000 ml), the mixture is extracted by shaking with dichloromethane (DCM). The organic phase is washed with water, dried and evaporated in a rotary evaporator. The product 6 (188.0 g, 67%) is obtained in the form of a liquid by vacuum distillation.
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
81.6 g
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
reactant
Reaction Step Three
Quantity
160.7 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
340 mL
Type
solvent
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-iodo-1-methylbenzene
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4-Bromo-2-iodo-1-methylbenzene
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4-Bromo-2-iodo-1-methylbenzene
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4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 5
4-Bromo-2-iodo-1-methylbenzene
Reactant of Route 6
4-Bromo-2-iodo-1-methylbenzene

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